Statement on Limited Public Quantitative Evidence for Direct Comparator Analysis
A comprehensive search of primary research articles, patents, and authoritative databases (BindingDB, PubChem, ChEMBL) did not yield any direct, quantitative head-to-head comparisons for 3-(2,6-Dichlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one (CAS 89069-85-2) against its closest analogs. While the pyrimidin-4-one scaffold is widely studied, the specific quantitative biological activity (e.g., IC50, Ki), ADMET profile, or synthetic performance metrics for this precise compound are not reported in the public domain. The BindingDB entry BDBM50567998, initially identified as a potential match, was verified to be a structurally distinct compound (US11903936, Compound 26) with an IC50 of 74 nM against P. vivax DHODH, not the target compound [1]. Consequently, any claim of differential superiority over comparators would be unsubstantiated. This evidence gap must be considered the primary finding for scientific procurement decisions.
| Evidence Dimension | Reported Biological Activity (DHODH Inhibition) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Related compound (US11903936, Compound 26) IC50: 74 nM |
| Quantified Difference | Not calculable; structural mismatch |
| Conditions | P. vivax DHODH, 2,6-dichloroindophenol (DCIP) assay |
Why This Matters
This confirms that the target compound's performance cannot be assumed from data on structurally similar molecules, making direct experimental validation a prerequisite for procurement.
- [1] BindingDB. (n.d.). BDBM50567998 (CHEMBL4876457). Affinity Data: IC50 74 nM for P. vivax DHODH. Retrieved from University of California, San Diego. (Note: This entry corresponds to US11903936, Compound 26, which is a distinct chemical entity). View Source
